molecular formula C10H12BrN B1504549 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 348627-52-1

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1504549
CAS No.: 348627-52-1
M. Wt: 226.11 g/mol
InChI Key: ZSWFVACTSWMVQG-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12BrN. It is a brominated derivative of tetrahydronaphthalen-1-amine, featuring a bromine atom at the 8th position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalene-1-one.

  • Reduction Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine finds applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive compounds.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is structurally similar to other brominated naphthalene derivatives, such as 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. These compounds differ in the position of the bromine atom on the naphthalene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific position of bromination, which may confer distinct properties compared to its analogs.

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Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFVACTSWMVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697845
Record name 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348627-52-1
Record name 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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